ProcyanidinA1

Description

Contextualization within Proanthocyanidin (B93508) Research

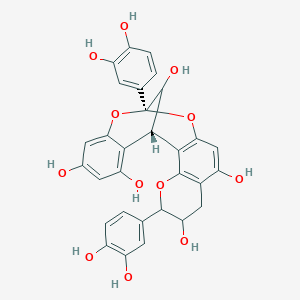

Proanthocyanidins (B150500) (PAs), also known as condensed tannins, are complex polymers composed of flavan-3-ol (B1228485) subunits. nih.govmdpi.com They are broadly classified into A-type and B-type, distinguished by the nature of the interflavan bond. plantaanalytica.com B-type procyanidins feature a single C-C bond, while A-type procyanidins, such as Procyanidin (B600670) A1, possess an additional ether linkage (C-O-C) between the flavan-3-ol units. plantaanalytica.commdpi.compolyu.edu.hk This double linkage confers a more rigid and stable structure to A-type proanthocyanidins compared to their B-type counterparts. researchgate.net

Procyanidin A1 is specifically a dimer of (+)-catechin and (-)-epicatechin (B1671481). plantaanalytica.comcaymanchem.com Its formal chemical name is Epicatechin-(4β→8, 2β→O→7)-catechin. nih.govcaymanchem.com This structural distinction is crucial as it influences the compound's biochemical properties and biological activities, setting it apart from other proanthocyanidins. nih.gov Research has explored the diverse biological effects of proanthocyanidins as a group, including their antioxidant and anti-inflammatory properties. biointerfaceresearch.comresearchgate.net Within this broad landscape, Procyanidin A1 has emerged as a subject of focused investigation due to its unique characteristics and potential applications.

Research Trajectory and Significance of Procyanidin A1

The study of Procyanidin A1 has evolved from its initial isolation and structural elucidation to a more in-depth exploration of its biological functions. It is commonly isolated from natural sources such as peanut skins, cranberries, and grape seeds. plantaanalytica.combiosynth.com Early research focused on identifying and characterizing this compound from various plant species, including Rhododendron spiciferum. caymanchem.comphytolab.com

A significant area of research has been its potential immunomodulatory and anti-inflammatory effects. Studies have shown that Procyanidin A1 can influence cellular signaling pathways. For instance, it has been observed to inhibit degranulation in RBL-2H3 cells, a process downstream of protein kinase C (PKC) activation or calcium influx, suggesting antiallergic potential. medchemexpress.combiorbyt.comchemfaces.com

More recent research has uncovered its role in hematopoiesis. Specifically, Procyanidin A1 has been found to promote the production of platelets, potentially offering a way to ameliorate chemotherapy-induced thrombocytopenia by activating the JAK2/STAT3 pathway. plantaanalytica.comcaymanchem.com Furthermore, its antioxidant properties have been quantified, with studies demonstrating its ability to scavenge superoxide (B77818) radicals. caymanchem.com The interaction of Procyanidin A1 with gut microbiota and its subsequent metabolism are also emerging as important areas of investigation, as the metabolites may possess significant biological activity. biointerfaceresearch.comchemfaces.com The total synthesis of Procyanidin A1 has also been achieved, providing a means to produce the pure compound for further research and unequivocally confirming its structure. nih.govacs.org

Detailed Research Findings

The following table summarizes key research findings related to the biological activities of Procyanidin A1:

| Research Area | Finding | Cell/Model System | Reference |

| Allergy/Immunology | Inhibits degranulation downstream of protein kinase C activation or Ca2+ influx. medchemexpress.combiorbyt.comchemfaces.com | RBL-2H3 cells | medchemexpress.combiorbyt.comchemfaces.com |

| Suppresses serum IgE and IgG1 levels. medchemexpress.com | Mice immunized with ovalbumin | medchemexpress.com | |

| Increases proliferation of splenocytes and peritoneal macrophages. caymanchem.com | Isolated mouse splenocytes and peritoneal macrophages | caymanchem.com | |

| Hematology | Promotes platelet production and ameliorates chemotherapy-induced thrombocytopenia. plantaanalytica.comcaymanchem.com | Mouse model of thrombocytopenia | plantaanalytica.comcaymanchem.com |

| Increases proliferation of megakaryoblasts. caymanchem.com | DAMI megakaryoblasts | caymanchem.com | |

| Cardiovascular Health | Inhibits LDL oxidation. chemfaces.com | In vitro | chemfaces.com |

| Degrades cholesterol micelles. nih.gov | In vitro | nih.gov | |

| Antioxidant Activity | Scavenges superoxide radicals. caymanchem.com | In vitro | caymanchem.com |

| Anti-aging | Alleviates cellular senescence. mdpi.com | PC12 and NIH/3T3 cells | mdpi.com |

| Antiviral Activity | Inhibits cytopathic effects of HIV-1. caymanchem.com | MT-4 cells | caymanchem.com |

Structure

3D Structure

Properties

Molecular Formula |

C30H24O12 |

|---|---|

Molecular Weight |

576.5 g/mol |

IUPAC Name |

(1S,13R)-5,13-bis(3,4-dihydroxyphenyl)-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2(11),3(8),9,15,17,19-hexaene-6,9,17,19,21-pentol |

InChI |

InChI=1S/C30H24O12/c31-13-7-20(37)24-22(8-13)41-30(12-2-4-16(33)19(36)6-12)29(39)26(24)25-23(42-30)10-17(34)14-9-21(38)27(40-28(14)25)11-1-3-15(32)18(35)5-11/h1-8,10,21,26-27,29,31-39H,9H2/t21?,26-,27?,29?,30+/m0/s1 |

InChI Key |

NSEWTSAADLNHNH-HGVDIQKESA-N |

Isomeric SMILES |

C1C(C(OC2=C1C(=CC3=C2[C@H]4C([C@@](O3)(OC5=CC(=CC(=C45)O)O)C6=CC(=C(C=C6)O)O)O)O)C7=CC(=C(C=C7)O)O)O |

Canonical SMILES |

C1C(C(OC2=C1C(=CC3=C2C4C(C(O3)(OC5=CC(=CC(=C45)O)O)C6=CC(=C(C=C6)O)O)O)O)C7=CC(=C(C=C7)O)O)O |

Origin of Product |

United States |

Biosynthesis and Natural Occurrence of Procyanidin A1

Flavonoid Pathway Precursors and Enzymes

The journey to Procyanidin (B600670) A1 begins with the general flavonoid pathway, which produces its fundamental building blocks. Procyanidin A1 is a dimer composed of an epicatechin unit and a catechin (B1668976) unit, linked by both a C4β→C8 bond and a C2β→O→C7 ether bond. mdpi.comwikipedia.orgplantaanalytica.com The synthesis of these flavan-3-ol (B1228485) monomers, epicatechin and catechin, is a critical prerequisite.

The formation of flavan-3-ol monomers is controlled by key enzymes that channel intermediates from the central flavonoid pathway. Dihydroflavonols serve as a crucial branch-point. nih.gov

Dihydroflavonol-4-reductase (DFR) is a pivotal enzyme that catalyzes the stereospecific reduction of dihydroflavonols (e.g., dihydroquercetin) to produce flavan-3,4-diols, also known as leucoanthocyanidins. nih.govfrontiersin.orgnih.gov This NADPH-dependent reaction is a committed step towards the synthesis of both proanthocyanidins (B150500) and anthocyanins. nih.govmdpi.com The activity of DFR is essential; its deactivation results in the loss of proanthocyanidin (B93508) accumulation. nih.gov

From leucoanthocyanidins, the pathway bifurcates to form the two distinct monomer units of Procyanidin A1:

2,3-trans-flavan-3-ols (+)-catechin: Leucoanthocyanidins can be directly converted to (+)-catechin by the enzyme Leucoanthocyanidin Reductase (LAR) . mdpi.comnih.gov

2,3-cis-flavan-3-ols (-)-epicatechin (B1671481): Alternatively, leucoanthocyanidins are first oxidized by Anthocyanidin Synthase (ANS) , also called Leucoanthocyanidin Dioxygenase (LDOX), to form unstable anthocyanidins (e.g., cyanidin). mdpi.comnih.gov These anthocyanidins are then reduced by Anthocyanidin Reductase (ANR) to yield (-)-epicatechin. nih.govnih.govoup.com

The coordinated action of these enzymes provides the necessary catechin and epicatechin units for the subsequent assembly of the Procyanidin A1 dimer.

| Enzyme | Abbreviation | Function | Precursor | Product |

| Dihydroflavonol-4-reductase | DFR | Reduces dihydroflavonols to leucoanthocyanidins | Dihydroflavonols | Leucoanthocyanidins |

| Leucoanthocyanidin Reductase | LAR | Reduces leucoanthocyanidins to 2,3-trans-flavan-3-ols | Leucoanthocyanidins | (+)-Catechin |

| Anthocyanidin Synthase | ANS / LDOX | Oxidizes leucoanthocyanidins to anthocyanidins | Leucoanthocyanidins | Anthocyanidins (e.g., Cyanidin) |

| Anthocyanidin Reductase | ANR | Reduces anthocyanidins to 2,3-cis-flavan-3-ols | Anthocyanidins (e.g., Cyanidin) | (-)-Epicatechin |

The defining feature of Procyanidin A1 is its A-type linkage, which involves a second ether bond in addition to the common C-C bond found in B-type procyanidins. The precise enzymatic mechanism for the in-vivo formation of this A-type linkage remains an area of active research. acs.org However, chemical and biosynthetic studies suggest that A-type procyanidins are formed from their B-type precursors through an oxidative process. wikipedia.orgacs.org

The proposed mechanism involves the oxidation of a B-type dimer (such as Procyanidin B1, which is epicatechin-(4β→8)-catechin). acs.org This oxidation, potentially catalyzed by enzymes like polyphenol oxidases or peroxidases, is thought to remove a hydride from the C2 position of the upper epicatechin unit. acs.orgresearchgate.net This generates a carbocation or a related reactive intermediate, which is then subjected to a nucleophilic attack by the hydroxyl group at the C7 position of the lower catechin unit. This second bond formation results in the characteristic C2β→O→C7 ether linkage, converting the B-type structure into the more rigid A-type structure of Procyanidin A1. acs.org

Genetic Regulation of Proanthocyanidin Biosynthesis Relevant to A-Type Dimers

The synthesis of proanthocyanidins, including the precursors for A-type dimers, is tightly controlled at the genetic level. This regulation ensures that these compounds are produced in specific tissues at appropriate times and in response to various developmental or environmental cues.

The expression of the structural genes encoding enzymes like DFR, LAR, and ANR is predominantly controlled by a conserved transcriptional complex known as the MBW complex. mdpi.comnih.govnih.gov This ternary complex is composed of three distinct types of regulatory proteins:

R2R3-MYB transcription factors: These proteins recognize and bind to specific cis-regulatory elements in the promoters of target flavonoid genes. mdpi.com

basic Helix-Loop-Helix (bHLH) transcription factors: These proteins act as crucial partners, interacting with both MYB and WD40 proteins. nih.govmdpi.com

WD40-repeat (WDR) proteins: These proteins function as a stable scaffold, facilitating the assembly and function of the MYB and bHLH components into an active transcriptional complex. mdpi.comfao.org

| Protein Family | Example Proteins | Function in Complex |

| R2R3-MYB | VvMYBPA1, CsMYB5e | Binds to DNA promoter regions of target genes to initiate transcription. |

| basic Helix-Loop-Helix | bHLH | Interacts with both MYB and WD40 proteins, central to complex formation. |

| WD40-repeat | WD40 | Acts as a structural scaffold, stabilizing the MYB-bHLH interaction. |

The production of proanthocyanidins is a well-documented component of the plant defense system. nih.gov The accumulation of these compounds is often induced by a wide range of environmental challenges, indicating that the MBW regulatory network is integrated with stress-signaling pathways.

Abiotic Stress: Factors such as high-intensity light, UV radiation, drought, low temperatures, and nutrient deficiencies can significantly enhance the transcription of proanthocyanidin biosynthetic genes and lead to the accumulation of their products. mdpi.comnih.govoup.com

Biotic Stress: Attack by pathogens and herbivores is also a potent inducer of proanthocyanidin synthesis. oup.com For instance, fungal infection has been shown to trigger a significant increase in proanthocyanidin levels in grape berries as a defense mechanism. oup.com

Plant Sources and Isolation Methodologies for Research

Procyanidin A1 and other A-type proanthocyanidins are not as widespread in the plant kingdom as their B-type counterparts but are characteristic constituents of a select group of plants.

| Plant | Common Name | Part of Plant |

| Arachis hypogaea | Peanut | Skins (Testa) |

| Vaccinium macrocarpon | Cranberry | Fruit |

| Rhododendron spiciferum | --- | --- |

| Ecdysanthera utilis | --- | --- |

| Litchi chinensis | Lychee | Pericarp |

| Persea americana | Avocado | --- |

The isolation of Procyanidin A1 for research purposes requires multi-step purification procedures designed to separate this specific dimer from a complex mixture of other phenolic compounds.

| Methodology | Principle | Application in Procyanidin A1 Isolation |

| Solvent Extraction & Partitioning | Differential solubility | Initial extraction from plant material (e.g., with methanol) followed by liquid-liquid partitioning (e.g., with ethyl acetate) to concentrate the procyanidin fraction. nih.gov |

| Column Chromatography | Adsorption | Separation of the crude extract into fractions on a stationary phase like silica gel, based on polarity. nih.gov |

| Solid-Phase Extraction (SPE) | Adsorption/Desorption | Cleanup and fractionation using macroporous adsorbent resins to remove impurities and separate oligomers. mdpi.com |

| Counter-Current Chromatography (CCC) | Differential partitioning between two immiscible liquid phases | An efficient, high-resolution technique for separating individual procyanidin dimers and oligomers without a solid support matrix. researchgate.net |

| High-Performance Liquid Chromatography (HPLC) | Differential partitioning between a mobile and stationary phase | Final purification of Procyanidin A1 to a high degree of purity and analytical quantification. nih.gov |

Following isolation, the definitive identification and structural confirmation of Procyanidin A1 are accomplished using advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). nih.gov

Common Botanical Sources

Procyanidin A1 is not as widespread in the plant kingdom as its B-type counterparts but is found in significant concentrations in a select number of sources. Among the most well-documented are peanut skins and cinnamon bark.

Peanut Skin (Arachis hypogaea): The thin, papery skin surrounding the peanut kernel is a particularly rich source of A-type procyanidins, with Procyanidin A1 being a prominent constituent wikipedia.orgnih.govmdpi.commdpi.comresearchgate.net. Peanut skins are a major byproduct of the peanut processing industry and are increasingly recognized for their high content of these bioactive compounds mdpi.comresearchgate.net. Studies have specifically isolated and quantified Procyanidin A1 from peanut skin extracts nih.govmdpi.com.

Cinnamon Bark (Cinnamomum sp.): Various species of cinnamon have been identified as containing A-type procyanidins tuscany-diet.netnih.gov. The bark contains a complex mixture of procyanidins with both A-type and B-type linkages nih.gov. These compounds contribute to the characteristic properties and biological activities associated with this widely used spice.

Other reported botanical sources for Procyanidin A1 include plants such as Rhododendron spiciferum, Ecdysanthera utilis, Cupania americana, and Morus alba wikipedia.orgnih.gov.

| Botanical Source | Scientific Name | Plant Part | Reference |

|---|---|---|---|

| Peanut Skin | Arachis hypogaea | Testa (Skin) | wikipedia.orgmdpi.comresearchgate.net |

| Cinnamon | Cinnamomum sp. | Bark | nih.gov |

| - | Rhododendron spiciferum | - | wikipedia.org |

| - | Ecdysanthera utilis | - | wikipedia.org |

Extraction and Purification Techniques for Research-Grade Purity

Obtaining Procyanidin A1 with the high degree of purity required for research involves a multi-step process of extraction and chromatographic separation. The goal is to efficiently remove the compound from its complex plant matrix and separate it from other related flavonoids and plant metabolites.

Extraction: The initial step involves solid-liquid extraction from the botanical source material. The choice of solvent is critical for maximizing the yield of procyanidins.

Solvent Systems: Aqueous acetone, typically in concentrations of 53-70%, is widely recognized as a highly effective solvent for extracting procyanidins from plant materials like peanut skins mdpi.commdpi.com. The addition of a small amount of acid, such as formic acid, to the solvent can improve extraction efficiency and stability of the procyanidins mdpi.comnih.gov.

Purification: Following extraction, the crude extract contains a mixture of various compounds. Achieving research-grade purity necessitates the use of various chromatographic techniques, often in combination.

Gel Adsorption/Filtration Chromatography: This technique separates molecules based on their size and is a common initial step for purifying procyanidins. Materials like Sephadex LH-20 and Toyopearl HW-40(s) are frequently used researchgate.netresearchgate.net. The crude extract is passed through a column packed with this gel, which allows for the separation of procyanidins from other smaller or larger molecules, yielding a procyanidin-rich fraction researchgate.netnih.govnih.gov.

Normal-Phase Liquid Chromatography (NP-LC/HPLC): This is a powerful technique for separating procyanidin oligomers based on their degree of polymerization nih.govnih.govresearchgate.net. In NP-LC, a polar stationary phase (like silica) is used with a non-polar mobile phase researchgate.netinterchim.com. Under these conditions, compounds elute in order of increasing molecular size, allowing for the effective separation of dimers like Procyanidin A1 from monomers, trimers, and higher polymers nih.govresearchgate.net. Preparative HPLC using a normal-phase column is often a final step to achieve high purity (>95%) of the isolated compound researchgate.net.

The combination of these techniques, for instance, an initial fractionation by gel filtration followed by one or more rounds of preparative normal-phase HPLC, is a standard laboratory procedure for isolating research-grade Procyanidin A1 researchgate.net.

| Technique | Principle | Typical Use in Procyanidin A1 Isolation | Reference |

|---|---|---|---|

| Solvent Extraction | Differential solubility of compounds in a solvent system. | Initial removal of procyanidins from raw plant material (e.g., peanut skins) using aqueous acetone. | mdpi.commdpi.com |

| Gel Adsorption/Filtration Chromatography | Separation based on molecular size and polarity. | Initial cleanup and fractionation of crude extract to obtain a procyanidin-rich fraction. | researchgate.netresearchgate.netnih.gov |

| Normal-Phase High-Performance Liquid Chromatography (NP-HPLC) | Separation based on polarity and degree of polymerization. | High-resolution separation of procyanidin oligomers to isolate dimers (like Procyanidin A1) from other polymers. Often used as a final purification step. | nih.govresearchgate.net |

Chemical Synthesis and Semisynthesis of Procyanidin A1

Strategies for A-Type Procyanidin (B600670) Linkage Formation

The creation of the A-type linkage, which involves both a C-C bond and an ether bond between flavanol units, is the cornerstone of Procyanidin A1 synthesis. Researchers have explored several pathways to achieve this, primarily focusing on oxidative and condensation methodologies.

One of the prominent methods for forging the A-type linkage is through radical oxidation. The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has been effectively employed in this capacity. This approach typically involves the oxidation of a B-type procyanidin precursor. For instance, Procyanidin B1 can be converted to Procyanidin A1 through a radical oxidation process mediated by DPPH radicals under neutral conditions. This transformation is believed to proceed via the abstraction of a hydrogen atom from the C2 position of the catechin (B1668976) unit, initiating the formation of the characteristic ether linkage of the A-type structure.

Studies have systematically investigated the DPPH radical-induced oxidation of C4–C8 linked B-type procyanidins to optimize the formation of A-type products. These investigations have explored the influence of reaction parameters such as temperature and time on the conversion rates.

| Precursor | Oxidizing Agent | Resulting A-Type Procyanidin |

| Procyanidin B1 | DPPH Radical | Procyanidin A1 |

| Procyanidin B2 | DPPH Radical | Procyanidin A2 |

The synthesis of A-type procyanidins can also be achieved through condensation reactions involving flavan-3-ol (B1228485) monomers and anthocyanins. It has been suggested that A-type dimeric or oligomeric proanthocyanidins (B150500) can be formed in vitro by the direct condensation of anthocyanins with (+)-catechin or (-)-epicatechin (B1671481). This reaction leads to the formation of colorless bicyclic anthocyanin-flavan-3-ol dimers that contain both the C4–C8 and the C2–O–C7 ether linkages characteristic of A-type structures. However, it is important to note that the oligomers produced through this method may differ from their natural counterparts, often containing additional methyl or glucosyl groups.

Another approach involves the reaction of a flavylium perchlorate with (+)-catechin in aqueous methanol, although this has been reported to result in low yields of the desired A-type procyanidin. More efficient methods have been developed utilizing the condensation of benzopyrylium salts with either catechin or phloroglucinol, which can produce A-type procyanidins in good yields.

The conversion of B-type procyanidins to their A-type counterparts is a key semisynthetic strategy. This transformation is predicated on the hypothesis that A-type proanthocyanidins are formed biosynthetically from the corresponding B-type precursors through oxidation at the C-2 position of the upper monomeric unit.

Initial attempts at this conversion utilized various oxidizing agents, including hydrogen peroxide in the presence of sodium bicarbonate and molecular oxygen with sodium bicarbonate, though these methods often resulted in low yields (3–12%). More recent and optimized methods have employed DPPH radical-induced oxidation, which has shown greater success in converting B-type procyanidins like Procyanidin B1 and B2 into Procyanidin A1 and A2, respectively. The process is thought to involve the abstraction of the hydrogen atom at the C2 position, leading to the formation of the crucial ether bond.

| B-Type Precursor | Oxidizing System | A-Type Product | Reported Yield |

| Procyanidin B2 | H2O2 / NaHCO3 | Procyanidin A-type | Low |

| Procyanidin B-type | O2 / NaHCO3 | Procyanidin A-type | Low |

| Procyanidin B1 | DPPH Radical | Procyanidin A1 | - |

| Procyanidin B2 | DPPH Radical | Procyanidin A2 | - |

| Procyanidin C-1 (Trimer) | DPPH, O2-, Polyphenol Oxidase, Xanthine Oxidase | Cinnamtannin B-1 (A-type Trimer) | - |

Stereoselective Synthesis Approaches

Achieving stereocontrol in the synthesis of Procyanidin A1 is a complex task due to the multiple chiral centers present in the molecule. Synthetic strategies often result in a mixture of diastereomers, necessitating subsequent separation and purification.

Many synthetic routes towards A-type procyanidins, particularly those involving the addition of a π-nucleophilic unit to an electrophilic substrate, proceed in a non-stereoselective manner, yielding mixtures of diastereomers. The first total synthesis of naturally occurring Procyanidin A1 and A2 involved the formation of a coupled product which, after removal of protecting groups, formed the A-type linkage in situ as a mixture of diastereomers.

The separation of these diastereomeric mixtures is a critical step in obtaining pure Procyanidin A1. Various chromatographic techniques have been employed for this purpose. Preparative High-Performance Liquid Chromatography (HPLC) has proven to be an effective method. Different stationary phases, such as C18 and diol columns, have been utilized to achieve separation based on the degree of polymerization and the specific stereochemistry of the isomers. For instance, preparative diol-HPLC can provide separation of procyanidins according to their increasing degree of polymerization, allowing for the isolation of individual procyanidin isomers. Other techniques like solid-phase extraction and gel permeation chromatography (e.g., with Sephadex LH-20) have also been used in the fractionation of procyanidin extracts, although they may be less efficient for separating complex oligomeric mixtures.

The precise mechanism for the formation of the double interflavan linkage in A-type proanthocyanidins is a subject of ongoing investigation, though several plausible pathways have been proposed.

One widely accepted hypothesis suggests that A-type proanthocyanidins are formed from their B-type counterparts through an oxidative process. This is thought to begin with the removal of a hydride ion from the C2 position of the upper flavanol unit. This initial oxidation event is believed to generate a carbocation or a related reactive intermediate.

A key proposed intermediate in this transformation is a quinone methide. The oxidative conversion of B-type to A-type procyanidins is thought to proceed via a quinone methide mechanism, which can be initiated by either a free radical-driven process or an enzyme-catalyzed free radical reaction. This mechanism involves the formation of a reactive quinone methide intermediate that then undergoes an intramolecular cyclization to form the characteristic ether linkage of the A-type structure.

In synthetic approaches, the mechanism often involves the reaction of an electrophilic species with a nucleophilic flavan-3-ol. For example, in syntheses utilizing flavylium salts, the flavylium salt acts as the electrophile. A plausible mechanism for the formation of the A-type linkage has been proposed to occur via ketal, oxonium ion, or carbonium ion formation following the removal of protecting groups under catalytic hydrogenation conditions.

Derivatization for Mechanistic Probes

The chemical modification of Procyanidin A1 to create derivatives serves as a powerful tool for investigating its biological mechanisms of action. By attaching specific chemical moieties, researchers can probe its interactions with biological targets, elucidate structure-activity relationships, and develop leads for new therapeutic agents.

A notable example of such derivatization is the synthesis of a Procyanidin A1-acetone conjugate. This derivative was prepared to explore the impact of modifying the polyphenol structure on its biological activity. The synthesis is straightforward, involving the reaction of Procyanidin A1 with acetone in the presence of a catalytic amount of sulfuric acid. This modification was shown to significantly enhance the α-glucosidase inhibitory activity of Procyanidin A1, which itself is inactive. This finding suggests that the acetone conjugate could serve as a lead compound for the development of new antidiabetic agents.

The study of such derivatives provides valuable insights into the pharmacophore of Procyanidin A1 and highlights how targeted chemical modifications can modulate its biological profile. The development of a broader range of derivatives, such as those incorporating fluorescent tags or affinity labels, would further expand the utility of Procyanidin A1 as a chemical probe in biological research.

Table 2: Derivatization of Procyanidin A1 for Mechanistic Studies

| Derivative | Reactants | Key Reagents/Conditions | Purpose of Derivatization | Key Finding |

| Procyanidin A1-acetone conjugate | Procyanidin A1, Acetone | Sulfuric acid (catalyst) | To investigate the effect of structural modification on biological activity. | The conjugate exhibited significant α-glucosidase inhibitory activity, whereas Procyanidin A1 was inactive. |

Advanced Analytical Methodologies for Procyanidin A1 Characterization

Spectroscopic Techniques in Structural Elucidation

Spectroscopy is fundamental to deciphering the intricate molecular architecture of procyanidin (B600670) oligomers. Techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide detailed information on connectivity, stereochemistry, and molecular weight.

While essential, the interpretation of NMR spectra for procyanidin oligomers can be challenging due to resonance multiplicity and broadening caused by rotational and conformational isomers. usda.gov Despite these complexities, advanced 2D NMR techniques have been successfully employed to fully assign the proton and carbon resonances for related compounds like procyanidin A2, demonstrating the power of this method for A-type dimer analysis. psu.edu

Mass Spectrometry (MS) is an indispensable technique for determining the molecular weight and obtaining structural information about procyanidins. mtoz-biolabs.com When coupled with fragmentation analysis in tandem mass spectrometry (MS/MS), it allows for the differentiation of various procyanidin types. nih.gov The fragmentation of procyanidins in MS/MS typically follows three main pathways: Quinone Methide (QM) fission, Heterocyclic Ring Fission (HRF), and Retro-Diels-Alder (RDA) cleavage. nih.govresearchgate.netnih.gov

For A-type procyanidins such as Procyanidin A1, these fragmentation patterns are highly characteristic. The QM fission of the interflavan bond is particularly diagnostic; A-type dimers produce monomeric fragment ions with a mass difference of 4 Da (e.g., m/z 289 and m/z 285), which distinguishes them from B-type dimers that show a 2 Da difference. nih.gov HRF and RDA reactions provide further structural details. For example, the MALDI-ToF/ToF tandem mass spectrum of Procyanidin A1 shows a characteristic fragment ion at m/z 449, corresponding to an HRF of the dimeric form. nih.govresearchgate.net

Table 1: Characteristic MS/MS Fragmentation Ions for Procyanidin A1

| Fragmentation Pathway | Precursor Ion (m/z) | Characteristic Fragment Ion(s) (m/z) | Structural Information |

|---|---|---|---|

| Quinone Methide (QM) | 575 [M-H]⁻ | 289 and 285 | Indicates A-type linkage (4 Da difference) |

| Heterocyclic Ring Fission (HRF) | 575 [M-H]⁻ | 449 | Corresponds to HRF from the dimer |

| Retro-Diels-Alder (RDA) | 575 [M-H]⁻ | 425 and 407 (with water loss) | Corresponds to RDA of the dimer |

Chromatographic Separations for Oligomeric Analysis

The immense structural diversity of procyanidins in natural sources makes chromatographic separation a critical step prior to analysis. High-performance liquid chromatography is the cornerstone technique for isolating and quantifying individual oligomers.

High-Performance Liquid Chromatography (HPLC) is a standard and essential tool for the analysis and purification of procyanidins. nih.gov Both reversed-phase (RP-HPLC) and normal-phase (NP-HPLC) columns are utilized for separating these polar compounds. nih.gov RP-HPLC is commonly used for the quantitative analysis of procyanidins in various extracts, such as those from grape seeds and tea leaves. nih.gov

Specifically for Procyanidin A1, RP-HPLC has proven effective in separating A-type and B-type dimers found in sources like peanut skin. spkx.net.cn In laboratory settings, Procyanidin A1 has been isolated from peanut skin with a purity exceeding 98%, as confirmed by HPLC analysis. researchgate.net The method's ability to separate compounds based on their polarity allows for the effective isolation of Procyanidin A1 from a complex mixture of other phenolic compounds.

The coupling of HPLC with mass spectrometry (HPLC-MS) and tandem mass spectrometry (HPLC-MS/MS) represents a powerful approach for the unambiguous identification and quantification of procyanidins. mtoz-biolabs.comnih.gov This hyphenated technique combines the superior separation capabilities of HPLC with the high selectivity and sensitivity of MS detection. mtoz-biolabs.com

HPLC-MS/MS is particularly adept at discriminating between A-type and B-type procyanidins. researchgate.net The methodology allows for the selection of a specific precursor ion (like the molecular ion of Procyanidin A1) after it elutes from the HPLC column, followed by its fragmentation to produce a characteristic product ion spectrum, confirming its identity. This approach has been successfully used to analyze procyanidins in complex plant extracts. nih.gov For example, an ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method was used to quantify proanthocyanidins (B150500), distinguishing between different structural types. nih.gov

Method Validation in Complex Biological and Plant Matrices

For research and quality control purposes, analytical methods must be validated to ensure they are reliable, accurate, and reproducible when applied to complex samples like food, herbal products, and biological tissues.

The validation of analytical methods, such as HPLC-MS/MS, for procyanidin analysis is a critical step to ensure data quality. mdpi.comdntb.gov.ua Validation protocols assess several key performance characteristics, including selectivity, linearity, range, precision, accuracy, recovery, matrix effects, and the limit of quantification (LOQ). mdpi.comcsic.es

One study detailed the development and validation of an HPLC-MS² method for flavanols and procyanidins (up to a degree of polymerization of four) in seven distinct and challenging food matrices: cocoa powder, baking chocolate, whole milk powder, whey protein, corn starch, soy flour, and wheat flour. researchgate.net The study demonstrated the method's ability to accurately discriminate between A-type and B-type procyanidins. researchgate.net In this validation, accuracy ranged from 90.9% to 125.4%, and precision was below 10% at lower concentrations. researchgate.net Another comprehensive study optimized and validated an extraction procedure and HPLC method for analyzing procyanidins in seven different herbal matrices, confirming the reliability of the procedure for quantification. mdpi.comdntb.gov.ua These validation efforts are crucial for applying the analytical methodologies to reliably characterize Procyanidin A1 in a wide array of sample types.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| Procyanidin A1 |

| Procyanidin A2 |

| Procyanidin B-3 |

| Catechin (B1668976) |

| Epicatechin |

| Gallocatechin |

| Epigallocatechin |

| Epigallocatechin-3-O-gallate |

Accuracy, Precision, and Recovery Assessments

The validation of analytical methods is fundamental to obtaining reliable and reproducible data for Procyanidin A1. This involves assessing the method's accuracy, precision, and recovery.

Accuracy refers to the closeness of a measured value to a standard or known value. For procyanidins, accuracy is often determined through spike and recovery experiments, where a known quantity of a standard is added to a sample matrix. rsc.org One study developing a high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS²) method for procyanidins reported accuracy ranging from 90.9% to 125.4% in various food matrices. researchgate.net Another method validation for flavanols and procyanidins demonstrated accuracy between 100.7% and 102.9%. rsc.org

Precision measures the reproducibility of a method, indicating how close multiple measurements of the same sample are to each other. It is typically expressed as the relative standard deviation (%RSD). Intraday precision assesses reproducibility within a single day, while interday precision evaluates it over different days. A validated HPLC method with fluorescence detection (FLD) for procyanidins, including A-type dimers like Procyanidin A2, showed intraday precision (%CV) of ≤10% and interday precision of ≤15%. nih.gov Another study reported excellent intraday precision with RSD below 1.08% and interday RSD below 1.48% for a method analyzing polyphenols. researchgate.net

Recovery is the percentage of the true amount of an analyte that is detected by the analytical method. High recovery rates indicate that the extraction and analytical procedures are efficient. For instance, a method for determining polyphenolic content showed recovery rates between 98.2% and 101.7%. researchgate.net

These validation parameters are essential for ensuring the quality and reliability of data generated in research and quality control settings.

Table 1: Method Validation Parameters for Procyanidin Analysis

| Parameter | Typical Range/Value | Reference |

|---|---|---|

| Accuracy | 90.9% - 125.4% | researchgate.net |

| 100.7% - 102.9% | rsc.org | |

| Intraday Precision (%RSD) | < 1.08% | researchgate.net |

| ≤ 10% | nih.gov | |

| Interday Precision (%RSD) | < 1.48% | researchgate.net |

| ≤ 15% | nih.gov | |

| Recovery | 98.2% - 101.7% | researchgate.net |

This table provides an interactive summary of typical validation parameters for procyanidin analysis based on cited research.

Discrimination of A- and B-Type Procyanidins by MS² Detection

Mass spectrometry, particularly tandem mass spectrometry (MS² or MS/MS), is a powerful tool for distinguishing between A-type and B-type procyanidins. researchgate.net These two types of procyanidins differ in their linkage between flavan-3-ol (B1228485) units. B-type procyanidins have a single C4-C8 or C4-C6 linkage, whereas A-type procyanidins, like Procyanidin A1, possess an additional ether bond (C2→O7). mdpi.comnih.gov

This structural difference leads to distinct fragmentation patterns in MS² analysis. mdpi.com The additional bond in A-type procyanidins makes them more resistant to certain cleavages compared to their B-type counterparts. researchgate.net When subjected to collision-induced dissociation, B-type procyanidins typically fragment through quinone methide (QM) fission, retro-Diels-Alder (RDA) reactions, and heterocyclic ring fission (HRF). nih.govmdpi.com A-type procyanidins also undergo these fragmentation pathways, but the presence of the second bond results in unique fragment ions. For example, in negative ion mode, Procyanidin A-type trimers have been identified with a precursor ion at m/z 863 and specific product ions at m/z 711, 693, 573, 451, and 411. mdpi.com

The ability of MS² to differentiate these isomers is crucial for the accurate characterization of complex mixtures of procyanidins found in natural sources. researchgate.net For instance, researchers have successfully used HPLC-MS² to discriminate between Procyanidin A1, A2 (another A-type dimer), B2, and B5. researchgate.net

Microwave-Assisted Depolymerization for Oligomer Characterization

Characterizing larger procyanidin oligomers and polymers can be challenging. Depolymerization techniques, which break down these larger structures into their constituent monomeric units, are often employed. Microwave-assisted depolymerization is a rapid and efficient method for this purpose. sbq.org.brresearchgate.net

This technique uses microwave energy to accelerate the acid-catalyzed cleavage of the interflavan bonds in the presence of a nucleophilic agent, such as phloroglucinol. sbq.org.br The resulting products—terminal units (as neutral monomers) and extension units (as adducts with the nucleophile)—can then be analyzed by methods like RP-HPLC to determine the mean degree of polymerization (mDP) and the composition of the original oligomer or polymer. sbq.org.br

Studies have shown that microwave-assisted phloroglucinolysis can significantly reduce reaction times compared to conventional heating methods, from minutes to seconds. sbq.org.br For example, an optimized method using 200 W of irradiation power for 30 seconds was found to be effective. sbq.org.br This rapid method has been shown to yield a higher mean degree of polymerization compared to conventional protocols, suggesting greater efficiency in depolymerizing the procyanidins. sbq.org.br This approach is valuable for characterizing the structure of complex procyanidin mixtures, including those containing A-type linkages, although the A-type bonds themselves are generally resistant to this mild acidic cleavage. researchgate.netsbq.org.br

Quantification Techniques for Research Materials

Accurate quantification of Procyanidin A1 in various materials is essential for research and potential applications. Several techniques are employed, each with its own advantages and limitations.

Spectrophotometric Assays (e.g., Vanillin (B372448) Assay, Protein Precipitation Assay)

Spectrophotometric assays are widely used for the quantification of total proanthocyanidins due to their simplicity and cost-effectiveness.

The Vanillin Assay is a common method that relies on the reaction of vanillin with the flavan-3-ol structure under acidic conditions to produce a red-colored adduct that can be measured spectrophotometrically, typically at 500 nm. nih.govresearchgate.net This assay is specific for flavan-3-ols, dihydrochalcones, and proanthocyanidins. sci-hub.st However, the reaction is influenced by several factors, including the type and concentration of acid, temperature, and reaction time. researchgate.net It's also important to note that monomeric units like catechin and polymeric tannins react with different kinetics, which can affect the accuracy of quantification if not properly standardized. sci-hub.st

The Protein Precipitation Assay is another method used to quantify tannins based on their ability to bind and precipitate proteins. The amount of tannin can be indirectly quantified by measuring the amount of precipitated protein or the amount of soluble, unprecipitated protein.

While useful for estimating total proanthocyanidin (B93508) content, these spectrophotometric methods are not specific for Procyanidin A1 and will quantify all reactive compounds in the sample. Therefore, they are often used for screening purposes or for quantifying total proanthocyanidin content rather than specific oligomers.

Fluorescence Detection

High-performance liquid chromatography (HPLC) coupled with a fluorescence detector (FLD) is a highly sensitive and selective method for the quantification of procyanidins, including Procyanidin A1. rsc.orgnih.gov Flavan-3-ols and procyanidins exhibit native fluorescence, which allows for their detection with high specificity, even in complex matrices where other polyphenols might interfere with UV detection. nih.govsemanticscholar.org

The optimal excitation and emission wavelengths for procyanidin analysis by fluorescence detection are typically around 272-280 nm and 312-323 nm, respectively. nih.govacs.org This technique allows for the separation of procyanidins based on their degree of polymerization. rsc.orgsemanticscholar.org

Method validation studies have demonstrated the accuracy and precision of HPLC-FLD for quantifying procyanidins. nih.govmdpi.com The use of authentic standards for calibration is crucial for accurate quantification. rsc.org However, the commercial availability of standards for all procyanidin oligomers is limited, which can be a challenge. rsc.org In such cases, relative response factors are sometimes used. rsc.org

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| (+)-Catechin |

| (-)-Epicatechin (B1671481) |

| Procyanidin A1 |

| Procyanidin A2 |

| Procyanidin B1 |

| Procyanidin B2 |

| Procyanidin B5 |

| Procyanidin C1 |

| Gallic acid |

| Vanillin |

| Phloroglucinol |

This table lists all the chemical compounds mentioned in the article.

Molecular and Cellular Mechanisms of Procyanidin A1 Activity in Preclinical Models

Modulation of Oxidative Stress Pathways

Procyanidin (B600670) A1 exerts its influence on cellular oxidative balance through several interconnected mechanisms, from direct antioxidant effects to the regulation of key signaling pathways and enzyme systems.

Procyanidin A1 has been shown to directly inhibit the production of intracellular reactive oxygen species (ROS). nih.govresearchgate.netnih.gov In preclinical models, treatment with Procyanidin A1 has been observed to significantly reduce ROS levels, thereby protecting cells from oxidative damage. mdpi.comnih.gov Studies have demonstrated its capacity to scavenge excessive ROS, which is a crucial factor in mitigating the cellular damage associated with chronic inflammatory conditions. researchgate.netnih.gov For instance, in palmitic acid-treated HepG2 cells, Procyanidin A1 was found to alleviate oxidative stress by reducing ROS levels. researchgate.net This inhibitory effect on ROS generation is a cornerstone of its protective activities. nih.govresearchgate.net

Table 1: Effect of Procyanidin A1 on ROS Generation in Preclinical Models

| Cell Line/Model | Inducing Agent | Outcome |

|---|---|---|

| RAW264.7 cells | Lipopolysaccharide (LPS) | Inhibited production of intracellular ROS. nih.govnih.gov |

| PC12 cells | Etoposide (B1684455) | Reduced ROS levels. mdpi.comnih.gov |

| HepG2 cells | Palmitic Acid | Restored oxidative stress by reducing ROS. researchgate.net |

| THP-1 cells | LPS / LPS + ATP | Significantly reduced the generation of ROS. nih.gov |

A critical mechanism through which Procyanidin A1 combats oxidative stress is by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2)/heme oxygenase-1 (HO-1) signaling pathway. nih.gov Nrf2 is a key transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes. nih.govscienceopen.comnih.gov

Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1) and targeted for degradation. nih.gov Procyanidin A1 has been shown to interact with Keap1, leading to the stabilization and nuclear translocation of Nrf2. researchgate.net Once in the nucleus, Nrf2 binds to the antioxidant response element (ARE) in the promoter region of its target genes, initiating their transcription. nih.govmdpi.com

Studies have demonstrated that pretreatment with Procyanidin A1 can increase the expression of Nrf2 and HO-1 proteins. nih.gov In LPS-stimulated RAW264.7 cells, Procyanidin A1 promoted the nuclear translocation of Nrf2 and increased the expression of HO-1. nih.govnih.gov This activation of the Nrf2/HO-1 pathway enhances the cell's intrinsic antioxidant defenses.

Procyanidin A1 has been shown to enhance the activity of crucial antioxidant enzymes, including superoxide (B77818) dismutase (SOD) and catalase. researchgate.net These enzymes are vital for detoxifying harmful ROS. SOD is responsible for converting superoxide radicals into hydrogen peroxide, which is then broken down into water and oxygen by catalase.

In preclinical studies, Procyanidin A1 treatment has been associated with increased activity of SOD. mdpi.comnih.gov For example, in a model of Parkinson's disease, procyanidins, including dimers like Procyanidin A1, increased the activity of SOD and catalase. nih.gov Similarly, in PC12 cells, Procyanidin A1 was found to enhance SOD2 activity, contributing to its protective effect against oxidative damage. mdpi.com

Procyanidin A1 also plays a role in maintaining cellular redox balance by influencing glutathione (GSH) metabolism. researchgate.net GSH is a major intracellular antioxidant that directly scavenges ROS and also serves as a cofactor for antioxidant enzymes like glutathione peroxidase.

Research indicates that proanthocyanidins (B150500) can mitigate oxidative stress by affecting GSH levels. nih.gov For instance, a grape seed proanthocyanidin (B93508) extract was shown to reduce the accumulation of oxidized glutathione (GSSG) and increase the total GSH/GSSG ratio in the liver of obese rats. nih.gov Furthermore, Procyanidin A1 has been found to inhibit the consumption of GSH, thereby helping to maintain the cellular redox balance and protect against acrylamide-induced cell damage. researchgate.net

Regulation of Inflammatory Responses

In addition to its antioxidant properties, Procyanidin A1 actively modulates inflammatory pathways, primarily through the inhibition of the NF-κB signaling cascade.

The nuclear factor-kappa B (NF-κB) is a key transcription factor that governs the expression of numerous pro-inflammatory genes. suny.eduglobalsciencebooks.info In unstimulated cells, NF-κB is held inactive in the cytoplasm by its inhibitory protein, IκB-α. nih.gov Upon stimulation by inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB-α. nih.gov This allows the p65 subunit of NF-κB to translocate to the nucleus and initiate the transcription of inflammatory mediators. nih.govnih.govresearchgate.net

Procyanidin A1 has been shown to effectively inhibit this pathway at multiple points. nih.gov Studies have demonstrated that Procyanidin A1 can block the degradation of IκB-α and inhibit the phosphorylation of IKKα/β. nih.govnih.gov By preventing IκB-α degradation, Procyanidin A1 effectively sequesters NF-κB in the cytoplasm. nih.gov Consequently, it suppresses the nuclear translocation of the p65 subunit, a critical step in NF-κB activation. nih.govnih.gov This inhibition of the NF-κB pathway is a central mechanism behind the anti-inflammatory effects of Procyanidin A1 observed in preclinical models. nih.govacs.org

Table 2: Impact of Procyanidin A1 on NF-κB Pathway Components

| Cell Line | Stimulus | Effect on IKKα/β Phosphorylation | Effect on IκB-α Degradation | Effect on p65 Nuclear Translocation |

|---|---|---|---|---|

| RAW264.7 cells | LPS | Inhibited. nih.gov | Blocked. nih.govnih.gov | Suppressed. nih.govnih.gov |

MAPK Signaling Cascade Modulation (JNK, p38, ERK phosphorylation)

Procyanidin A1 has been demonstrated to modulate the mitogen-activated protein kinase (MAPK) signaling pathway, a critical cascade involved in cellular responses to external stimuli, including inflammation. researchgate.netresearchgate.netnih.gov In preclinical models using lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells, Procyanidin A1 was shown to suppress the phosphorylation of key MAPK members. nih.govnih.gov Specifically, its intervention led to a reduction in the phosphorylation of c-Jun N-terminal kinase (JNK) 1/2, p38, and extracellular signal-regulated kinase (ERK) 1/2. nih.govnih.gov The activation of these kinases is a crucial step in the inflammatory process, leading to the transcription of pro-inflammatory genes. researchgate.net By inhibiting their phosphorylation, Procyanidin A1 effectively dampens the downstream signaling that promotes inflammation. nih.gov

Cytokine and Inflammatory Mediator Production Inhibition (e.g., NO, iNOS, COX-2, IL-6, TNF-α)

A key mechanism of Procyanidin A1's anti-inflammatory activity is its ability to inhibit the production of various pro-inflammatory cytokines and mediators. nih.govresearchgate.net In studies involving LPS-stimulated RAW264.7 cells, Procyanidin A1 dramatically attenuated the production of nitric oxide (NO) and the expression of its synthesizing enzyme, inducible nitric oxide synthase (iNOS). nih.govnih.gov Furthermore, it significantly reduced the secretion of key pro-inflammatory cytokines, including Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). nih.govnih.gov The inhibition of TNF-α and IL-6 was observed to be dose-dependent, with a concentration of 40 μM of Procyanidin A1 inhibiting their production by more than 50%. nih.gov Interestingly, while Procyanidin A1 effectively suppressed many inflammatory mediators, one study reported it had no effect on the level of cyclooxygenase-2 (COX-2). nih.gov

Inflammasome Pathway Interrogation (e.g., NLRP3 inflammasome inhibition)

Research into the broader class of procyanidins has highlighted their role in modulating inflammasome pathways, particularly the NLRP3 inflammasome. researchgate.net The NLRP3 inflammasome is a multi-protein complex that, when activated, triggers the maturation and secretion of pro-inflammatory cytokines like IL-1β. nih.gov Studies on procyanidins extracted from grape seeds have shown they can suppress the activation of the NLRP3 inflammasome. researchgate.net This inhibitory action is linked to the upstream inhibition of TLR4 expression, which is a key initiator signal for NLRP3 activation. researchgate.net By suppressing the NLRP3 inflammasome, procyanidins can reduce the inflammatory response, a mechanism that has been observed to be protective in models of cerebral ischemia-reperfusion injury. researchgate.net While these findings are promising for the procyanidin class, further research is needed to specifically delineate the direct effects of Procyanidin A1 on the NLRP3 inflammasome pathway.

Toll-like Receptor 4 (TLR4) Binding and Downstream Signaling

Procyanidin A1 appears to directly interact with the innate immune system through Toll-like Receptor 4 (TLR4). nih.gov TLR4 is a key pattern recognition receptor that recognizes pathogen-associated molecular patterns, such as LPS from Gram-negative bacteria, initiating a signaling cascade that leads to inflammation. frontiersin.orgwikipedia.org A cellular thermal shift assay provided evidence that Procyanidin A1 can directly bind to the TLR4 receptor. nih.gov This binding is significant as it positions Procyanidin A1 as an upstream regulator of the inflammatory response. Lipopolysaccharide (LPS), a primary component of the outer membrane of gram-negative bacteria, binds to TLR4 to promote inflammation. nih.govresearchgate.net By binding to TLR4, Procyanidin A1 can interfere with this process. Downstream of TLR4, procyanidin extracts have been shown to downregulate the expression of myeloid differentiation factor 88 (MyD88) and inhibit the nuclear translocation of nuclear factor-κB (NF-κB), further disrupting the pro-inflammatory signaling pathway. nih.gov

Anti-Aging and Anti-Senescence Mechanisms

Attenuation of Cellular Senescence Markers (e.g., SA-β-gal, p21)

Procyanidin A1 has demonstrated significant anti-senescence effects in preclinical models. nih.govresearchgate.net Cellular senescence is a state of irreversible cell cycle arrest that contributes to aging and age-related diseases, characterized by specific markers such as increased senescence-associated β-galactosidase (SA-β-gal) activity and elevated levels of cyclin-dependent kinase inhibitors like p21. nih.govnih.govfrontiersin.org In studies using etoposide to induce senescence in PC12 and NIH/3T3 cells, pretreatment with Procyanidin A1 effectively alleviated the senescent phenotype. nih.govresearchgate.net It significantly decreased the number of SA-β-gal-positive cells and reduced the expression levels of the p21 protein, which had been elevated by the etoposide treatment. nih.gov These findings indicate that Procyanidin A1 can directly counteract the molecular markers associated with the aging process at a cellular level. nih.govresearchgate.net

Induction of Autophagy and Autophagy-Related Proteins

The anti-aging effects of Procyanidin A1 are also linked to its ability to induce autophagy. nih.govresearchgate.net Autophagy is a fundamental cellular process for degrading and recycling cellular components, playing a crucial role in maintaining cellular homeostasis and preventing the accumulation of damaged organelles and proteins, which is a hallmark of aging. nih.govmdpi.com Studies on various types of procyanidins have shown they can trigger autophagy. nih.govnih.gov Specifically, procyanidins from Castanea mollissima Bl. shell were found to induce the accumulation of autophagosomes and increase the levels of microtubule-associated proteins light chain 3-II (LC3-II), a key marker of autophagy. nih.gov This induction of autophagy was associated with the inhibition of the PI3K/AKT/mTOR signaling pathway. nih.gov The title of a key study, "Procyanidin A1 from Peanut Skin Exerts Anti-Aging Effects and Attenuates Senescence via Antioxidative Stress and Autophagy Induction," strongly supports the role of Procyanidin A1 in directly promoting this vital cellular maintenance process. nih.govresearchgate.net

Modulation of PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical cascade that regulates numerous cellular processes, including cell growth, survival, and proliferation. mdpi.com Its inappropriate activation is a hallmark of many cancers, making it a key therapeutic target. mdpi.comresearchgate.net In preclinical models, procyanidins have demonstrated the ability to inhibit this pathway. researchgate.netnih.gov

Studies on colorectal cancer (CRC) cells have shown that procyanidin hexamers can inhibit the PI3K/Akt signaling pathway. researchgate.netnih.gov This inhibition leads to the downstream downregulation of proteins involved in regulating cell survival, such as Bad and GSK-3β. researchgate.netnih.gov The PI3K/Akt/mTOR pathway is recognized as a master regulator of cancer progression. mdpi.com The activation of PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to create phosphatidylinositol-3,4,5-triphosphate (PIP3), which in turn leads to the phosphorylation and activation of Akt. mdpi.com This cascade affects cancer cell growth, survival, and cell cycle progression. mdpi.com Research indicates that procyanidin-mediated suppression of human colorectal cancer cell growth is directly linked to the modulation of this pathway. nih.govamanote.com By inhibiting PI3K/Akt signaling, procyanidins can effectively impede tumor cell growth, proliferation, and survival. researchgate.net

Impact on Cell Proliferation and Replicative Lifespan

Procyanidins have been shown to possess significant antiproliferative and antitumor activities in numerous preclinical studies. nih.gov As potential anticancer agents, they have been demonstrated to inhibit the proliferation of various cancer cells both in vitro and in vivo. nih.gov This anti-proliferative effect is a cornerstone of their chemopreventive potential. nih.gov

Recent research has also highlighted the role of specific procyanidins in modulating cellular senescence and lifespan. Procyanidin C1 (PCC1), a component of grape seed extract, has been identified as a natural senotherapeutic agent. nih.govresearchgate.net Senotherapeutic agents can selectively eliminate senescent cells, which accumulate with age and contribute to age-related pathologies. nih.govresearchgate.net In preclinical studies, PCC1 was found to selectively kill senescent cells at higher concentrations while inhibiting the senescence-associated secretory phenotype (SASP) at lower concentrations. nih.gov Intermittent administration of PCC1 to aged mice was shown to alleviate physical dysfunction and prolong survival, suggesting an impact on both healthspan and lifespan. nih.govresearchgate.net

Table 1: Effects of Procyanidins on Cell Proliferation and Lifespan

| Compound | Model System | Key Findings | Reference(s) |

|---|---|---|---|

| Procyanidins (General) | Various Cancer Cell Lines | Inhibition of cell proliferation; antitumor activities. | nih.gov |

Apoptosis and Cell Cycle Regulation

Inhibition of Apoptotic Markers (e.g., BAX, Caspase-3, Caspase-9)

Apoptosis, or programmed cell death, is a crucial process for removing damaged or harmful cells. nih.gov Procyanidins have been shown to induce apoptosis in cancer cells through the intrinsic mitochondrial pathway. nih.govamegroups.org This pathway is characterized by the activation of specific apoptotic markers.

Key executioners in this process are caspases, a family of cysteine proteases. semanticscholar.org Studies have demonstrated that procyanidins trigger the activation of initiator caspase-9 and effector caspase-3. nih.govamegroups.orgresearchgate.net The activation of these caspases is a critical step leading to cellular demolition. nih.gov The intrinsic pathway is tightly regulated by the Bcl-2 family of proteins, which includes pro-apoptotic members like BAX and anti-apoptotic members like Bcl-2. amegroups.org Procyanidins can shift the balance in favor of apoptosis by increasing the expression of BAX. amegroups.orgnih.gov This altered BAX/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization, the release of cytochrome c, and the subsequent formation of the apoptosome, which activates caspase-9 and, consequently, caspase-3. amegroups.orgsemanticscholar.org For instance, grape seed proanthocyanidin extract (GSPE) was found to induce apoptosis in HL-60/ADR cells in a dose-dependent manner by significantly increasing BAX mRNA expression and the activity of both caspase-3 and caspase-9. amegroups.org

DNA Damage Response Modulation (e.g., 8-OHdG, γH2AX, ATM, Chk2 phosphorylation)

The DNA damage response (DDR) is a complex signaling network that detects and repairs DNA lesions to maintain genomic integrity. nih.gov When DNA damage is too severe to be repaired, the DDR can trigger apoptosis. mdpi.com Procyanidins have been observed to interact with this pathway. Some studies suggest certain procyanidins can induce DNA damage in cancer cells, thereby activating the DDR. biorxiv.org For example, Procyanidin C1 has been noted to induce DNA damage and increase the expression of checkpoint kinases. biorxiv.org

Key markers of DDR activation include the phosphorylation of histone H2AX to form γH2AX and the activation of kinases like ataxia telangiectasia mutated (ATM) and checkpoint kinase 2 (Chk2). nih.gov Upon DNA damage, ATM is activated and phosphorylates downstream targets, including H2AX and Chk2, to initiate cell cycle arrest and DNA repair. nih.govmdpi.com

Procyanidins can also modulate oxidative DNA damage. The marker 8-hydroxy-2'-deoxyguanosine (8-OHdG) is a product of oxidative DNA damage. researchgate.net In some contexts, Procyanidin B2 has been shown to inhibit the formation of 8-oxodG (another name for 8-OHdG) in human leukemia cells, acting as an antioxidant. doi.org However, at high concentrations or in the presence of certain metal ions like copper, it can also exhibit pro-oxidant effects and enhance DNA damage. doi.org This dual role indicates a complex interaction with the DNA damage and repair systems.

Cell Cycle Arrest in Specific Phases (e.g., G2/M phase)

In addition to inducing apoptosis, procyanidins can inhibit cancer cell proliferation by causing cell cycle arrest. nih.gov This mechanism prevents damaged cells from dividing and passing on mutations. Several studies have shown that procyanidins can induce cell cycle arrest in the G2/M phase in a concentration-dependent manner. nih.govresearchgate.net

For instance, treatment of A549 non-small cell lung cancer cells with proanthocyanidins resulted in a significant accumulation of cells in the G2/M phase. researchgate.net Similarly, procyanidin hexamers were found to arrest Caco-2 colorectal cancer cells at the G2/M phase. nih.gov This arrest is often accompanied by a decrease in the population of cells in the G1 and S phases. nih.govmdpi.com The induction of G2/M arrest is a critical mechanism by which natural products can exert anti-tumor activity, blocking cell proliferation before the cell divides. nih.gov

Table 2: Procyanidin-Induced Effects on Apoptosis and Cell Cycle

| Mechanism | Key Markers/Events | Effect of Procyanidins | Reference(s) |

|---|---|---|---|

| Apoptosis | Caspase-3, Caspase-9, BAX | Activation/Upregulation | nih.govamegroups.orgnih.gov |

| DNA Damage Response | 8-OHdG, γH2AX, ATM, Chk2 | Modulation (Induction or Inhibition) | biorxiv.orgdoi.org |

| Cell Cycle | G2/M Phase Population | Arrest/Increase in cell population | nih.govresearchgate.net |

Regulation of Anti-apoptotic Proteins (e.g., Bcl-2)

The regulation of apoptosis is largely controlled by the B-cell lymphoma 2 (Bcl-2) family of proteins. nih.govbiosynth.com This family includes both anti-apoptotic proteins (like Bcl-2 itself, Bcl-XL, and Mcl-1) and pro-apoptotic proteins (like BAX and BAK). biosynth.com The primary function of anti-apoptotic Bcl-2 proteins is to preserve mitochondrial integrity by restraining their pro-apoptotic counterparts. nih.gov

Procyanidins exert their pro-apoptotic effects in part by downregulating anti-apoptotic proteins like Bcl-2. nih.gov By decreasing the expression or activity of Bcl-2, procyanidins disrupt the protective mechanism that prevents apoptosis. amegroups.orgnih.gov This leads to an increase in the BAX/Bcl-2 ratio, which is a critical determinant of a cell's susceptibility to apoptosis. amegroups.org An elevated BAX/Bcl-2 ratio facilitates the release of apoptogenic factors from the mitochondria, ultimately leading to caspase activation and cell death. amegroups.orgnih.gov Studies on Procyanidin B2 have shown its ability to suppress the Bcl-2/Bax signaling pathway, thereby promoting apoptosis in endothelial cells under stress. nih.gov

Other Mechanistic Insights

Beyond its primary modes of action, Procyanidin A1 exhibits several other molecular and cellular mechanisms that contribute to its biological activity in preclinical models. These include its influence on mitochondrial health, calcium regulation, and the modulation of specific signaling pathways integral to cellular processes like proliferation and differentiation.

Impact on Mitochondrial Membrane Potential

Procyanidin A1 has been shown to play a role in maintaining mitochondrial stability under cellular stress. The mitochondrial membrane potential (MMP) is a critical indicator of mitochondrial health and function. In a preclinical model using lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells, exposure to LPS led to a disruption and depletion of the MMP. nih.govcabidigitallibrary.orgnih.gov However, pretreatment with Procyanidin A1 was observed to alleviate this depletion, helping to restore the mitochondrial membrane potential. nih.govcabidigitallibrary.orgnih.gov This effect was visualized using JC-1 staining, where Procyanidin A1 treatment decreased the presence of JC-1 monomers (indicative of low MMP) and promoted the formation of aggregates (indicative of high MMP). nih.gov This stabilizing effect on MMP suggests a protective role for Procyanidin A1 in preserving mitochondrial function during inflammatory stress. nih.govmdpi.com

| Condition | Observed Effect on MMP | Indicator | Reference Study Finding |

|---|---|---|---|

| Control | Normal/High | JC-1 aggregates (Red fluorescence) | Baseline mitochondrial health. |

| LPS-Stimulated | Decreased/Depleted | Increased JC-1 monomers (Green fluorescence) | LPS stimulation disrupts the stability of the mitochondrial membrane potential. nih.gov |

| LPS + Procyanidin A1 | Restored/Alleviated Depletion | Decreased JC-1 monomers, increased aggregates | Procyanidin A1 pretreatment restored the mitochondrial membrane potential. nih.govmdpi.com |

Calcium Homeostasis Regulation

Procyanidin A1 also appears to influence intracellular calcium signaling, a vital component of cellular regulation. In studies examining its anti-inflammatory properties, Procyanidin A1 was noted to decrease calcium exclusion. researchgate.net Dysregulation of intracellular calcium homeostasis can trigger various stress signaling pathways and is linked to inflammatory responses. While extensive research specifically detailing Procyanidin A1's role in calcium homeostasis is still emerging, studies on broader proanthocyanidins have shown they can modulate intracellular calcium levels, which is crucial for preventing cellular damage and apoptosis. tandfonline.com

JAK2/STAT3 Pathway Activation (e.g., in platelet production)

One of the most clearly defined mechanisms for Procyanidin A1 is its activation of the Janus kinase 2/signal transducer and activator of transcription 3 (JAK2/STAT3) pathway. This pathway is fundamental for regulating the differentiation and proliferation of megakaryocytes, the precursor cells to platelets. nih.govsemanticscholar.orghaematologica.org In preclinical studies, Procyanidin A1, derived from peanut skin, was identified as a potent inducer of megakaryocytic differentiation both in vitro and in vivo. researchgate.net Research has demonstrated that Procyanidin A1 directly binds to and activates JAK2, which in turn phosphorylates STAT3. researchgate.net This activation promotes the proliferation and differentiation of megakaryocytes, leading to increased platelet production. researchgate.net This mechanism has been highlighted as a key factor in Procyanidin A1's ability to ameliorate chemotherapy-induced thrombocytopenia. researchgate.net

| Component | Action of Procyanidin A1 | Downstream Effect | Outcome |

|---|---|---|---|

| JAK2 | Directly binds and activates | Phosphorylation of STAT3 | Initiation of signaling cascade. |

| STAT3 | Activated via phosphorylation by JAK2 | Nuclear translocation and regulation of gene expression | Promotion of megakaryocyte differentiation. nih.govhaematologica.orgnih.gov |

| Megakaryocytes | Increased proliferation and differentiation | Formation of proplatelets | Increased platelet production. researchgate.net |

EGFR/VEGF/MMP9 Pathway Suppression

While direct evidence for Procyanidin A1 is part of a broader class of compounds, research on procyanidins indicates a suppressive effect on pathways involving the epidermal growth factor receptor (EGFR), vascular endothelial growth factor (VEGF), and matrix metalloproteinase 9 (MMP9). This pathway is crucial in cell proliferation, angiogenesis, and metastasis. Studies have shown that procyanidins can inhibit VEGF-mediated signaling. nih.gov This suppression leads to the downregulation of downstream mediators, including MMPs such as MMP-9. nih.govmdpi.com Procyanidins have been found to reduce the expression levels of both VEGF and MMP-9 in various cancer cell models. d-nb.info Given that Procyanidin A1 is a known constituent of procyanidin extracts from sources like peanut skin, it is plausible that it contributes to these observed inhibitory effects on the VEGF and MMP signaling cascades. nih.gov

Preclinical Investigations of Procyanidin A1 in Disease Models in Vitro and Animal Studies

Inflammation Models (e.g., LPS-induced RAW264.7 cells)

Procyanidin (B600670) A1 has demonstrated significant anti-inflammatory activity in studies using lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells, a standard in vitro model for inflammation research. nih.govmdpi.com When these cells are exposed to LPS, they trigger a strong inflammatory response. mdpi.com Research shows that Procyanidin A1 can effectively counteract this response. nih.gov

Key findings indicate that Procyanidin A1 dramatically reduces the production of several key pro-inflammatory mediators, including nitric oxide (NO), inducible nitric oxide synthase (iNOS), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). nih.govnih.gov The mechanism behind this effect involves the modulation of critical signaling pathways. Procyanidin A1 has been shown to block the degradation of IκB-α and inhibit the phosphorylation of IKKα/β, which in turn suppresses the nuclear translocation of the p65 subunit of nuclear factor-kappa B (NF-κB). nih.gov The NF-κB pathway is a central regulator of inflammation. nih.gov

Furthermore, Procyanidin A1 suppresses the phosphorylation of proteins in the mitogen-activated protein kinase (MAPK) pathway, such as JNK1/2, p38, and ERK1/2. nih.gov It also activates the Nrf2/HO-1 pathway, which is involved in the antioxidant response, by promoting the nuclear translocation of Nrf2. nih.gov In addition to these effects, Procyanidin A1 can decrease intracellular calcium levels and reduce the generation of reactive oxygen species (ROS) in LPS-stimulated macrophages. mdpi.comnih.gov

Table 1: Effects of Procyanidin A1 in LPS-Induced RAW264.7 Inflammation Models

| Parameter Measured | Effect of Procyanidin A1 | Signaling Pathway Implicated | References |

|---|---|---|---|

| Nitric Oxide (NO) Production | Decreased | NF-κB | nih.govmdpi.com |

| iNOS Expression | Decreased | NF-κB | nih.govmdpi.com |

| TNF-α Production | Decreased | NF-κB, MAPK | nih.govnih.gov |

| IL-6 Production | Decreased | NF-κB, MAPK | nih.govnih.gov |

| NF-κB Activation | Inhibited | NF-κB | nih.gov |

| MAPK Phosphorylation | Suppressed | MAPK | nih.gov |

| Nrf2 Nuclear Translocation | Promoted | Nrf2/HO-1 | nih.gov |

| Intracellular ROS | Decreased | - | nih.govmdpi.com |

| Intracellular Calcium | Decreased | - | mdpi.com |

Oxidative Stress Models (e.g., H2O2-induced PC12 cells)

Procyanidin A1 has been investigated for its cytoprotective effects against oxidative stress, often using pheochromocytoma (PC12) cells exposed to hydrogen peroxide (H₂O₂). mdpi.com H₂O₂ is a potent inducer of oxidative stress and can lead to cell damage and apoptosis. scirp.org

Studies have shown that pretreatment with Procyanidin A1 can significantly protect PC12 cells from H₂O₂-induced toxicity. mdpi.com It effectively attenuates oxidative stress by reducing the levels of intracellular reactive oxygen species (ROS) and malondialdehyde (MDA), a marker of lipid peroxidation. mdpi.comscirp.org Concurrently, Procyanidin A1 enhances the activity of crucial antioxidant enzymes, including total superoxide (B77818) dismutase (SOD), SOD1, and SOD2. mdpi.com Research on related procyanidins has also demonstrated a protective role against H₂O₂-induced apoptosis by preventing the downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-X(L) and inhibiting the activation of caspase-3. d-nb.info

Table 2: Effects of Procyanidin A1 in H₂O₂-Induced PC12 Oxidative Stress Models

| Parameter Measured | Effect of Procyanidin A1 | References |

|---|---|---|

| Cell Viability | Increased (protected from H₂O₂-induced death) | mdpi.com |

| Intracellular ROS Levels | Decreased | mdpi.com |

| Malondialdehyde (MDA) Levels | Decreased | mdpi.com |

| Total Superoxide Dismutase (SOD) Activity | Increased | mdpi.com |

| SOD1 and SOD2 Activity | Increased | mdpi.com |

Senescence Models (e.g., Etoposide-induced PC12 and NIH/3T3 cells)

The potential of Procyanidin A1 to combat cellular senescence has been explored in models using the chemotherapy agent etoposide (B1684455) to induce a senescent state in PC12 and NIH/3T3 mouse embryonic fibroblast cells. mdpi.com Etoposide is known to cause DNA damage, leading to cell cycle arrest and senescence. mdpi.com

Research indicates that Procyanidin A1 can alleviate key markers of etoposide-induced senescence. mdpi.com It has been shown to reduce the number of senescence-associated β-galactosidase (SA-β-gal)-positive cells, a primary indicator of senescence. mdpi.com Furthermore, Procyanidin A1 treatment helps restore the proliferative capacity of the cells that is typically lost during senescence. mdpi.com Mechanistically, it has been observed to lower the elevated levels of reactive oxygen species (ROS) and decrease the expression of p21, a critical cell cycle inhibitor and biomarker for cellular senescence. mdpi.com These findings suggest that Procyanidin A1 can protect cells from premature aging induced by chemical stressors. mdpi.com

Table 3: Effects of Procyanidin A1 in Etoposide-Induced Senescence Models

| Cell Line | Parameter Measured | Effect of Procyanidin A1 | References |

|---|---|---|---|

| PC12 | Senescent Cell Percentage (SA-β-gal) | Decreased | mdpi.com |

| PC12 | Proliferative Capacity | Restored | mdpi.com |

| PC12 | Intracellular ROS Levels | Decreased | mdpi.com |

| NIH/3T3 | Cell Viability | Protected from Etop-induced loss | mdpi.com |

| NIH/3T3 | p21 Expression | Decreased | mdpi.com |

| NIH/3T3 | Senescent Cell Percentage (SA-β-gal) | Decreased | mdpi.com |

| NIH/3T3 | Intracellular ROS Levels | Decreased | mdpi.com |

Cancer Cell Line Studies (e.g., MCF-7, A549, A431, MDA-MB-231) focusing on mechanisms of proliferation inhibition and apoptosis induction

Procyanidins, including the A1 dimer, have been examined for their anticancer properties across various human cancer cell lines. nih.gov These studies generally indicate that procyanidins can inhibit cancer cell proliferation and induce apoptosis (programmed cell death).

In breast cancer cell lines such as MCF-7 and the highly invasive MDA-MB-231, procyanidins have been shown to inhibit cell viability and induce apoptosis. The mechanisms involve the activation of both intrinsic and extrinsic apoptotic pathways. For instance, in MDA-MB-231 cells, procyanidins can reduce the expression of the anti-apoptotic protein Bcl-2.

In studies involving the A549 lung cancer cell line, which overexpresses the transcription factor Nrf2, procyanidin treatment was found to inhibit both Nrf2 expression and cell proliferation.

For the A431 skin cancer cell line, treatment with procyanidins has been shown to reduce the growth of A431-xenografts in mice and inhibit tumor cell proliferation. nih.gov This effect is associated with the inhibition of key signaling pathways that promote cell proliferation and survival, such as the PI3K/Akt and MAPK pathways, and the downregulation of NF-κB activity. nih.gov

Table 4: Effects of Procyanidins in Cancer Cell Line Studies

| Cell Line | Cancer Type | Effect Observed | Mechanism of Action | References |

|---|---|---|---|---|

| MCF-7 | Breast | Proliferation Inhibition, Apoptosis Induction | Upregulation of Bax, Downregulation of Bcl-2 | |

| MDA-MB-231 | Breast | Proliferation Inhibition, Apoptosis Induction | Decreased Bcl-2 expression, Activation of apoptotic pathways | |

| A549 | Lung | Proliferation Inhibition | Inhibition of Nrf2 expression | |

| A431 | Skin | Proliferation Inhibition | Inhibition of PI3K/Akt, MAPK, and NF-κB pathways | nih.gov |

Metabolic Disorder Models (e.g., High glucose-induced trophoblast cells, OA-treated HepG2 cells, HFD-induced zebrafish)

Procyanidin A1 has been investigated for its potential benefits in models of metabolic disorders. In high glucose-induced HTR-8/SVneo trophoblast cells, a model relevant to gestational diabetes, Procyanidin A1 was found to increase cell viability and promote proliferation. It also significantly inhibited the expression of apoptotic markers such as BAX, cleaved caspase-3, and cleaved caspase-9, thereby reducing high glucose-induced cell apoptosis.